Cas no 76650-08-3 (2,3'-Dibromopropiophenone)

2,3'-Dibromopropiophenone is a brominated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its distinct molecular structure, featuring bromine substituents at the 2 and 3' positions, enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable precursor for specialized chemical transformations. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in synthetic workflows. Its utility extends to the preparation of biologically active compounds and fine chemicals, where selective bromination is required. Proper handling and storage are recommended due to its reactivity. This compound is particularly useful in research and industrial settings requiring precise brominated intermediates.
2,3'-Dibromopropiophenone structure
2,3'-Dibromopropiophenone structure
商品名:2,3'-Dibromopropiophenone
CAS番号:76650-08-3
MF:C9H8BR2O
メガワット:291.96700
MDL:MFCD04118000
CID:561938
PubChem ID:12570470

2,3'-Dibromopropiophenone 化学的及び物理的性質

名前と識別子

    • 1-Propanone,2-bromo-1-(3-bromophenyl)-
    • 2-Bromo-1-(3-Bromophenyl)-1-Propanone
    • 2-bromo-1-(3-bromophenyl)propan-1-one
    • 1-Propanone,2-bromo-1-(3-bromophenyl)
    • 2,3'-Dibromopropiophenone
    • 2-bromo-1-(3-bromo-phenyl)-propan-1-one
    • 2-Bromo-3'-bromopropiophenone
    • SY358275
    • alpha-bromo-3'-bromopropiophenone
    • DTXSID70502920
    • MFCD04118000
    • BDA65008
    • CS-0455655
    • PS-9818
    • BLSYJFIEQBRDBJ-UHFFFAOYSA-N
    • SCHEMBL633367
    • 76650-08-3
    • 2-Bromo-1-(3-bromophenyl)-propan-1-one
    • 2-Bromo-3trade mark-bromopropiophenone
    • AKOS022370963
    • 2-Bromo-3?-bromopropiophenone
    • MDL: MFCD04118000
    • インチ: InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
    • InChIKey: BLSYJFIEQBRDBJ-UHFFFAOYSA-N
    • ほほえんだ: CC(C(=O)C1=CC(=CC=C1)Br)Br

計算された属性

  • せいみつぶんしりょう: 289.89400
  • どういたいしつりょう: 289.89419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.41520

2,3'-Dibromopropiophenone セキュリティ情報

2,3'-Dibromopropiophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,3'-Dibromopropiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D423580-250mg
2,3'-Dibromopropiophenone
76650-08-3
250mg
$ 144.00 2023-09-07
Key Organics Ltd
PS-9818-100mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
100mg
£146.00 2025-02-25
Key Organics Ltd
PS-9818-1mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
1mg
£37.00 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526322-250mg
2-Bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 98%
250mg
¥705.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526322-1g
2-Bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 98%
1g
¥2530.00 2024-07-28
Apollo Scientific
OR400893-250mg
2-Bromo-3’-bromopropiophenone
76650-08-3
250mg
£50.00 2025-02-20
abcr
AB470427-1 g
2-Bromo-1-(3-bromo-phenyl)-propan-1-one
76650-08-3
1g
€295.70 2022-03-01
TRC
D423580-1g
2,3'-Dibromopropiophenone
76650-08-3
1g
$ 0.00 2022-06-05
Apollo Scientific
OR400893-1g
2-Bromo-3’-bromopropiophenone
76650-08-3
1g
£145.00 2025-02-20
Key Organics Ltd
PS-9818-10mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
10mg
£63.00 2025-02-25

2,3'-Dibromopropiophenone 関連文献

2,3'-Dibromopropiophenoneに関する追加情報

Introduction to 2,3'-Dibromopropiophenone (CAS No. 76650-08-3) and Its Emerging Applications in Chemical Biology

2,3'-Dibromopropiophenone, identified by the Chemical Abstracts Service registry number 76650-08-3, is a brominated aromatic compound that has garnered significant attention in the field of chemical biology due to its versatile structural properties and reactivity. This compound, featuring a propiophenone core substituted with two bromine atoms at the 2 and 3 positions, serves as a crucial intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic distribution and steric hindrance introduced by the bromine atoms make it an invaluable building block for constructing more complex molecules with tailored functionalities.

The structure of 2,3'-Dibromopropiophenone inherently predisposes it to participate in a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and photochemical processes. These reactions are pivotal in the synthesis of biologically active compounds, where precise control over molecular architecture is essential for optimizing potency and selectivity. Recent advancements in synthetic methodologies have further highlighted its utility, enabling the efficient construction of heterocyclic frameworks and functionalized aromatic systems that are prevalent in modern drug discovery.

In the realm of chemical biology, 2,3'-Dibromopropiophenone has been leveraged to develop novel probes and tools for investigating cellular processes. For instance, its ability to undergo selective functionalization allows researchers to attach reporter groups or bioactive moieties at specific positions, facilitating the study of protein-protein interactions, enzyme mechanisms, and signal transduction pathways. The bromine substituents also serve as handles for further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are instrumental in constructing complex organic molecules with high precision.

One of the most compelling aspects of 2,3'-Dibromopropiophenone is its role in the synthesis of pharmaceutical intermediates. The compound’s reactivity profile makes it an excellent precursor for generating derivatives with potential therapeutic applications. For example, researchers have utilized it to synthesize kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The bromine atoms provide a scaffold for introducing pharmacophores that enhance binding affinity to biological targets while minimizing off-target effects. This has led to the development of more potent and selective drug candidates that exhibit improved pharmacokinetic properties.

Moreover, the applications of 2,3'-Dibromopropiophenone extend beyond pharmaceuticals into the domain of material science. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability and UV resistance. These attributes are particularly valuable in industrial applications where materials are subjected to harsh environmental conditions. Additionally, the compound’s ability to participate in photoredox catalysis has opened new avenues for designing light-responsive materials used in optoelectronics and smart devices.

Recent studies have also explored the photophysical properties of 2,3'-Dibromopropiophenone, revealing its potential as a photosensitizer or chromophore in advanced technologies. Researchers have demonstrated its efficacy in photodynamic therapy (PDT), where it generates reactive oxygen species upon irradiation with light, leading to selective cell killing. This approach holds promise for treating localized malignancies and infections without systemic toxicity. The compound’s tunable absorption spectrum allows for optimization across different wavelengths, making it adaptable to various clinical scenarios.

The synthesis of 2,3'-Dibromopropiophenone itself is another area where innovation has been prominent. Modern synthetic routes emphasize efficiency and sustainability by minimizing waste generation and reducing reliance on hazardous reagents. Catalytic methods have been developed that enhance yield while maintaining high purity standards. These advancements align with global efforts to promote green chemistry principles, ensuring that the production of this valuable intermediate is environmentally responsible.

In conclusion, 2,3'-Dibromopropiophenone (CAS No. 76650-08-3) represents a cornerstone compound in modern chemical biology with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications in pharmaceutical development, material science, and biotechnology. As research continues to uncover new methodologies for its utilization, this compound will undoubtedly remain at the forefront of scientific innovation, driving progress toward solving complex challenges in health care and technology.

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